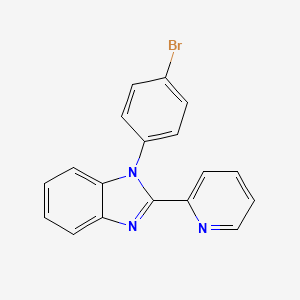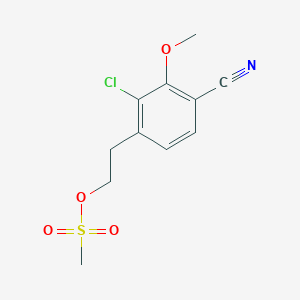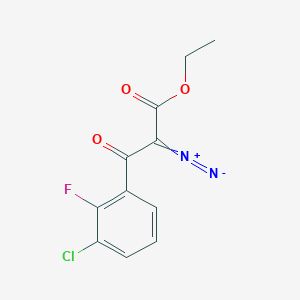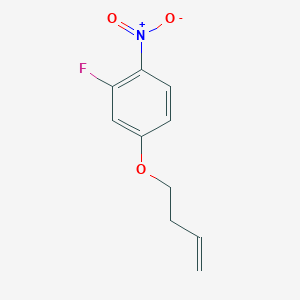
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromophenyl group and a 2-pyridyl group
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole typically involves the condensation of 4-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridyl or benzimidazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(2-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(2-pyridyl)-1H-benzimidazole: Features a methyl group instead of bromine.
1-(4-Nitrophenyl)-2-(2-pyridyl)-1H-benzimidazole: Contains a nitro group instead of bromine.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H12BrN3 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12BrN3/c19-13-8-10-14(11-9-13)22-17-7-2-1-5-15(17)21-18(22)16-6-3-4-12-20-16/h1-12H |
Clave InChI |
UCIFDEOTYCAEJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B8438634.png)
![2-{N-[2-oxo-2-(1,2,3,4-Tetrahydro-2-isoquinolyl)ethyl]methylamino}ethanol](/img/structure/B8438636.png)
![5-[1,4]Dioxan-2-yl-2,3-dihydro-1H-isoindole](/img/structure/B8438647.png)



![Methyl 2-(2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoate](/img/structure/B8438655.png)




